3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a thiophene moiety
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Given the wide range of pharmacological effects of pyrimidine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of pharmacological effects of pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may have significant cytotoxic activities against certain cell lines
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of the Thiophene Moiety: The thiophene ring is typically introduced through acylation reactions, where thiophene-3-carbonyl chloride reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The piperidine and pyrido[2,3-d]pyrimidine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or alkylated derivatives of the piperidine and pyrido[2,3-d]pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its robust chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the core structure and are known for their biological activities, including enzyme inhibition.
Piperidine Derivatives: Compounds with piperidine rings are widely studied for their pharmacological properties.
Thiophene Derivatives: These compounds are known for their electronic properties and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is the combination of these three moieties in a single molecule, providing a unique scaffold that can interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development in cancer treatment.
This compound’s unique structure and versatile reactivity make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15(11-5-9-25-10-11)20-7-3-12(4-8-20)21-16(23)13-2-1-6-18-14(13)19-17(21)24/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJWPQHAARDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.